molecular formula C26H21N5O4S B2422652 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide CAS No. 397290-47-0

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide

Cat. No.: B2422652
CAS No.: 397290-47-0
M. Wt: 499.55
InChI Key: UCEJIVQZMRQBOC-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C26H21N5O4S and its molecular weight is 499.55. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide and related aromatic sulfonamides have been studied for their ability to inhibit carbonic anhydrases, which are enzymes with various physiological roles. Such compounds have shown nanomolar inhibitory concentration against different carbonic anhydrase isoenzymes, indicating potential biomedical applications (Supuran, Maresca, Gregáň, & Remko, 2013).

Electrochemical Detection

Research on derivatives of benzoxazole, like this compound, has demonstrated their utility in the electrochemical detection of mercuric ions. This application is important for environmental monitoring and public health (Manzoor et al., 2022).

Polymer Chemistry

In polymer chemistry, benzoxazole-based compounds have been used in the synthesis of photosensitive poly(benzoxazole). These polymers exhibit sensitivity to light and can form fine positive images, which may have applications in photolithography and related fields (Ebara, Shibasaki, & Ueda, 2003).

Organic Synthesis and Characterization

Compounds structurally similar to this compound have been synthesized and characterized for their potential use in various organic chemistry applications. These include the synthesis of redox-active and electrochromic films (Hsiao & Wang, 2016).

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O4S/c27-15-3-17-31(18-4-16-28)36(33,34)22-13-9-19(10-14-22)25(32)29-21-11-7-20(8-12-21)26-30-23-5-1-2-6-24(23)35-26/h1-2,5-14H,3-4,17-18H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEJIVQZMRQBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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